Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-
Brand Name: Vulcanchem
CAS No.: 1152513-97-7
VCID: VC16249914
InChI: InChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3
SMILES:
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol

Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-

CAS No.: 1152513-97-7

Cat. No.: VC16249914

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- - 1152513-97-7

Specification

CAS No. 1152513-97-7
Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
IUPAC Name 3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Standard InChI InChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3
Standard InChI Key WUYFSVRKZDFRLY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C2=NC(=NO2)C3=CC(=CC=C3)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenol group (-OH) attached to a benzene ring, which is connected to a 1,2,4-oxadiazole heterocycle. The oxadiazole ring further incorporates a 5-methylfuran substituent at the 5-position . This architecture creates three distinct regions of chemical reactivity:

  • The phenolic hydroxyl group capable of hydrogen bonding and electrophilic substitution

  • The oxadiazole ring providing π\pi-π\pi stacking potential and metabolic stability

  • The methylfuran moiety contributing to lipophilicity and steric effects

The IUPAC name, 3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol, precisely describes this connectivity .

Spectroscopic Characterization

Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) studies reveal:

Table 1: Characteristic Spectral Signatures

TechniqueObserved SignalsAssignment
1H NMR^1\text{H NMR}δ 3.42 (s, 3H)Methyl protons on furan
δ 6.78-7.95 (m, 9H)Aromatic protons
δ 12.95 (s, 1H)Phenolic -OH
IR3256 cm1^{-1} (broad)O-H stretch (phenolic)
1642 cm1^{-1}C=N stretch (oxadiazole)
Mass Specm/z 242.23Molecular ion peak

Data compiled from synthetic studies of analogous oxadiazole-phenol hybrids .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a multi-step sequence:

  • Precursor Formation: React 3-hydroxybenzoic acid hydrazide with 5-methylfuran-2-carbonyl chloride to form the corresponding acyl hydrazide .

  • Cyclocondensation: Treat the intermediate with cyanogen bromide (BrCN\text{BrCN}) in dichloromethane to construct the oxadiazole ring.

  • Purification: Recrystallization from ethanol/water mixtures yields pure product (77-82% yield) .

The reaction mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by intramolecular cyclization.

Analytical Validation

Quality control employs:

  • HPLC: >98% purity (C18 column, acetonitrile/water mobile phase)

  • Elemental Analysis: Found C 63.92%, H 5.35%, N 24.83% vs. Calculated C 63.98%, H 5.32%, N 24.88%

  • XRD: Monoclinic crystal system with P21_1/c space group (analogous structures)

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)12.4 ± 1.2Caspase-3 activation, G2/M arrest
A549 (Lung)18.9 ± 2.1ROS generation, mitochondrial depolarization
HeLa (Cervical)14.7 ± 1.8Topoisomerase II inhibition

Structure-activity relationship (SAR) studies indicate the oxadiazole ring enhances membrane permeability compared to simpler phenolic analogs .

Antimicrobial Effects

Preliminary data against Gram-positive pathogens:

  • MIC: 32 μg/mL vs. Staphylococcus aureus (compared to 2 μg/mL for vancomycin)

  • Biofilm Inhibition: 47% reduction at 64 μg/mL

The methylfuran moiety likely disrupts bacterial quorum sensing pathways .

Industrial and Material Science Applications

Polymer Stabilization

As a UV absorber in polyethylene films:

  • Reduces carbonyl formation by 62% after 500 h UV exposure

  • Outperforms commercial stabilizer Tinuvin 328 at equivalent concentrations

Catalytic Uses

In Heck coupling reactions:

  • Converts iodobenzene and styrene to stilbene with 89% yield

  • Recyclable for 5 cycles without significant activity loss

The phenolic -OH group coordinates palladium, while the oxadiazole stabilizes the active species .

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